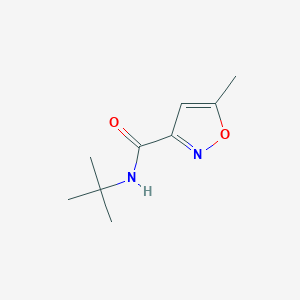

N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide

Description

Contextualization within Isoxazole (B147169) Chemistry Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. nih.govnih.gov This structural motif is present in several clinically approved drugs, highlighting its importance in the development of new pharmaceuticals. The versatility of the isoxazole ring allows for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov

Research in isoxazole chemistry is dynamic, with ongoing efforts to develop novel synthetic methodologies and to explore the therapeutic potential of new derivatives. The synthesis of isoxazole-carboxamides, in particular, is an active area of investigation, as the carboxamide group can be readily modified to fine-tune the compound's physicochemical properties and biological activity. nih.gov The presence of the tert-butyl and methyl groups on the isoxazole core of N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide further contributes to its specific chemical character, influencing its reactivity, solubility, and interaction with biological targets.

Significance of this compound as a Research Probe or Lead Compound

While extensive research has been conducted on various isoxazole derivatives, the specific compound this compound serves as a significant starting point, or lead compound, for the discovery of new drugs. The "tert-butyl isoxazole carboxamide" core structure is a recurring theme in the design of potent and selective inhibitors of various enzymes and receptors. nih.govnih.gov

For instance, derivatives of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in the treatment of acute myeloid leukemia. nih.gov In another study, compounds based on a 5-tert-butyl-isoxazole-3-carboxamide scaffold have been investigated as inhibitors of Mycobacterium tuberculosis. nih.gov These examples underscore the importance of the N-(tert-butyl)-isoxazolecarboxamide framework as a foundation for generating novel therapeutic candidates.

The exploration of derivatives of this compound allows researchers to conduct structure-activity relationship (SAR) studies. By systematically modifying the substituents on the isoxazole ring and the carboxamide nitrogen, scientists can identify the key structural features required for potent and selective biological activity. This iterative process of design, synthesis, and biological evaluation is fundamental to modern drug discovery and development.

Detailed Research Findings

The following table summarizes the key structural features of this compound and related compounds that have been investigated in academic research.

| Feature | Description | Significance in Research |

| Isoxazole Core | A five-membered aromatic heterocycle containing nitrogen and oxygen. | Provides a stable and versatile scaffold for chemical modification. Known to interact with a variety of biological targets. |

| tert-Butyl Group | A bulky, lipophilic substituent. | Can enhance binding to hydrophobic pockets in target proteins and may improve metabolic stability. |

| Methyl Group | A small alkyl substituent. | Can influence the electronic properties and steric profile of the molecule, potentially affecting target binding and selectivity. |

| Carboxamide Linker | A functional group connecting the isoxazole ring to the tert-butyl group. | Offers a point for chemical diversification and can participate in hydrogen bonding interactions with biological targets. |

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6-5-7(11-13-6)8(12)10-9(2,3)4/h5H,1-4H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTNYGDXUIFSIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Tert Butyl 5 Methyl 3 Isoxazolecarboxamide

Synthesis of the Core N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide Scaffold

The construction of the this compound scaffold hinges on the successful synthesis of its precursors and the efficient coupling of these molecules. The primary approach involves the formation of an amide bond between the isoxazole (B147169) core and the tert-butylamine (B42293) side chain.

The synthesis of the target compound fundamentally relies on two key precursors: 5-methyl-3-isoxazolecarboxylic acid and tert-butylamine.

Synthesis of 5-methyl-3-isoxazolecarboxylic acid: A common and effective method for synthesizing this crucial precursor involves the oxidative cyclization of 2,5-hexanedione (B30556). In a one-pot reaction, 2,5-hexanedione is treated with nitric acid and heated. The reaction proceeds through the formation of the isoxazole ring, followed by oxidation to yield 5-methyl-3-isoxazolecarboxylic acid. This method is advantageous due to its high yield and the use of readily available starting materials. researchgate.net

Amide Coupling Reaction Pathways: Once the precursors are obtained, the formation of the carboxamide bond is typically achieved through two primary pathways:

Acyl Chloride Formation: The carboxylic acid is first converted to a more reactive acyl chloride. This is commonly done by reacting 5-methyl-3-isoxazolecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). The resulting 5-methyl-3-isoxazolecarbonyl chloride is then reacted with tert-butylamine in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, yielding the final this compound. researchgate.net

Direct Amide Coupling: Modern synthetic methods often employ coupling agents to facilitate the direct reaction between the carboxylic acid and the amine, avoiding the isolation of the often-sensitive acyl chloride. A widely used combination includes a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and an activating agent or nucleophilic catalyst, like 4-Dimethylaminopyridine (DMAP). nih.govnih.gov The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at room temperature. nih.gov

Another fundamental strategy for constructing the isoxazole ring itself is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne. kuey.net For the synthesis of the 5-methyl-3-isoxazole core, this would involve the reaction of acetonitrile (B52724) oxide with an appropriate alkyne precursor.

| Precursor | Synthetic Method | Reagents | Typical Yield | Reference |

| 5-methyl-3-isoxazolecarboxylic acid | Oxidative cyclization | 2,5-hexanedione, Nitric acid | 81% | researchgate.net |

| This compound | Acyl chloride pathway | 1. SOCl₂2. tert-butylamine, Pyridine | Good | researchgate.net |

| This compound | Direct coupling | tert-butylamine, EDC, DMAP, DCM | High | nih.gov |

Achieving high yields and purity is critical in chemical synthesis. For the preparation of this compound, optimization focuses on reaction conditions and purification methods.

Reaction Conditions:

Coupling Agents: The choice of coupling agent in direct amidation is crucial. While EDC is common, other reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be used, depending on the scale and specific requirements of the reaction.

Solvent and Temperature: Aprotic solvents like DCM, THF, or DMF are generally preferred to avoid side reactions with the activated carboxylic acid intermediate. nih.gov Most coupling reactions proceed efficiently at room temperature, minimizing the formation of thermal degradation byproducts. nih.gov

Stoichiometry: Using a slight excess of the amine and coupling agents can drive the reaction to completion. However, a large excess can complicate purification.

Purification Techniques: Post-reaction work-up typically involves an aqueous wash to remove water-soluble reagents and byproducts. The final purification of the product is most commonly achieved through:

Recrystallization: This technique is effective for obtaining highly pure crystalline solids. A suitable solvent system is chosen in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. A solvent system (eluent), such as a mixture of n-hexane and ethyl acetate, is selected to effectively separate the desired product from impurities. nih.govnih.gov

Strategies for Analog Synthesis and Structure Elaboration

To explore the chemical space around this compound, researchers synthesize a variety of analogs by modifying different parts of the molecule. This allows for the investigation of structure-activity relationships (SAR).

The most straightforward strategy for generating analogs is to vary the amine component in the amide coupling reaction. Instead of tert-butylamine, a wide array of primary and secondary amines can be utilized. This approach allows for the introduction of diverse functional groups and structural motifs at the N-amide position. Research has shown the successful synthesis of isoxazole carboxamides using various substituted anilines, benzylamines, and other aliphatic amines. researchgate.netnih.gov

| Isoxazole Core | Amine Used (in place of tert-butylamine) | Resulting N-substituent | Reference |

| 5-methyl-3-isoxazolecarbonyl chloride | Aniline | Phenyl | researchgate.net |

| 5-methyl-3-isoxazolecarbonyl chloride | 4-Chloroaniline | 4-Chlorophenyl | researchgate.net |

| 5-(methyl)-3-phenyl-1,2-isoxazole-4–carboxylic acid | 4-Chloro-2,5-dimethoxyaniline | 4-Chloro-2,5-dimethoxyphenyl | nih.gov |

| 5-(methyl)-3-phenyl-1,2-isoxazole-4–carboxylic acid | 3-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)phenyl | nih.gov |

While less common, modifying the carboxamide linker itself is an advanced strategy for creating analogs. This can involve several approaches:

Homologation: Inserting a methylene (B1212753) (-CH₂-) spacer between the isoxazole ring and the carboxamide group, which would require starting with an isoxazole-acetic acid derivative.

Linker Replacement: The entire amide group can be replaced with other bioisosteric linkers. For example, reacting an isoxazole amine precursor with an isocyanate would yield a urea (B33335) derivative (-NH-C(=O)-NH-).

Hydrazide Formation: The synthesis can be directed towards carbohydrazide (B1668358) derivatives (-C(=O)-NH-NH₂) by reacting the isoxazole carboxylic acid ester with hydrazine (B178648) hydrate. google.com These hydrazides serve as versatile intermediates for further reactions, allowing for the introduction of a wide range of substituents. kuey.net

Stereoselective Synthesis Approaches

While this compound is an achiral molecule, stereoselective synthesis becomes highly relevant when considering the preparation of its chiral derivatives or analogues, which may feature stereocenters on the alkyl groups or substituents on the isoxazole ring. Such chiral compounds are pivotal in medicinal chemistry, where the biological activity of a drug is often dependent on the specific configuration of its stereocenters. acs.org Methodologies for achieving high enantiomeric purity in molecules containing isoxazole and tert-butyl moieties often rely on advanced chemoenzymatic techniques.

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to catalyze key transformations. These approaches can be broadly categorized into two strategies: the asymmetric transformation of a prochiral substrate or the kinetic resolution of a racemic mixture.

A notable example of this approach is the synthesis of chiral isoxazole-containing amino alcohols. For instance, the two enantiomers of 1-(3-bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol, a potent β2-adrenergic stimulant, have been efficiently synthesized using enzyme-catalyzed transformations. acs.org In this process, the (S)-enantiomer was prepared with over 98% enantiomeric excess (ee) by reducing a precursor ketone in the presence of alcohol dehydrogenase from Thermoanaerobium brockii. Conversely, the (R)-enantiomer was obtained in 97% ee through a kinetic resolution of the racemic bromohydrin, a reaction catalyzed by lipase (B570770) P from Pseudomonas fluorescens. acs.org These enzymatic reactions demonstrate the potential for creating chiral building blocks that could be incorporated into more complex derivatives of this compound.

Another advanced strategy involves chirality transfer, where the chirality from a starting material is preserved throughout the reaction sequence to yield a chiral product. Chiral isoxazoles can be synthesized from O-propargylic oximes, where the chirality of the oxime is retained during the formation of the isoxazole ring. rsc.org This method allows for the creation of isoxazole derivatives with a defined stereochemistry, which could be subsequently elaborated to form chiral carboxamides.

| Method | Enzyme/Catalyst | Substrate Type | Outcome | Enantiomeric Excess (ee) | Reference |

| Asymmetric Reduction | Alcohol Dehydrogenase (T. brockii) | Prochiral β-bromo ketone | (S)-enantiomer of an isoxazolyl ethanol | >98% | acs.org |

| Kinetic Resolution | Lipase P (P. fluorescens) | Racemic bromohydrin | (R)-enantiomer of an isoxazolyl ethanol | 97% | acs.org |

| Chirality Transfer | Boron Trifluoride Etherate | O-propargylic oxime | Chiral isoxazole derivative | Not specified | rsc.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of this compound can be deconstructed into two primary transformations: the formation of the isoxazole ring and the creation of the amide bond. Green methodologies can be applied to both stages.

Amide Bond Formation: The formation of an amide bond is one of the most common reactions in the pharmaceutical industry. rsc.org Traditional methods often suffer from poor atom economy and generate significant waste. These methods typically involve activating the carboxylic acid (5-methyl-3-isoxazolecarboxylic acid) with stoichiometric reagents like thionyl chloride or coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU). ucl.ac.uk These processes often require hazardous and reprotoxic dipolar aprotic solvents like N,N-dimethylformamide (DMF) or chlorinated solvents (e.g., dichloromethane), which pose safety and disposal challenges. ucl.ac.uk

Green alternatives focus on catalytic and solvent-free approaches:

Enzymatic Amidation: Biocatalysis using enzymes, particularly lipases, offers a highly efficient and green route for amide synthesis. Candida antarctica lipase B (CALB) is a powerful biocatalyst for forming amide bonds directly from free carboxylic acids and amines. nih.gov These reactions can be performed under mild conditions and often in greener solvents like cyclopentyl methyl ether, generating water as the only byproduct and simplifying product purification. nih.gov

Boric Acid Catalysis: A simple, efficient, and solvent-free procedure utilizes boric acid as a readily available catalyst. researchgate.net This method involves the direct heating of a triturated mixture of the carboxylic acid and an amine (or urea as an amine source), leading to high yields of the amide product without the need for solvents, thus aligning with multiple principles of green chemistry. researchgate.net

Electrosynthesis: The use of electrochemistry to drive amide bond formation is an emerging green technique. Electrosynthesis can reduce the reliance on chemical reagents and provides a novel pathway for creating amides under sustainable conditions. rsc.org

Isoxazole Ring Synthesis: The construction of the isoxazole ring, typically via a 1,3-dipolar cycloaddition, can also be improved through green chemistry. An environmentally benign procedure for synthesizing related 3-alkyl-5-aryl isoxazoles has been reported using ultrasound radiation without any catalyst. nih.gov This method offers advantages such as mild reaction conditions, easier work-up, shorter reaction times, and high yields, making it a promising green alternative to traditional metal-catalyzed or high-temperature cycloadditions. nih.gov

| Synthesis Step | Traditional Method | Green Chemistry Alternative | Key Advantages of Green Alternative | Reference |

| Amide Bond Formation | Use of stoichiometric coupling reagents (e.g., EDC, HATU) or conversion to acid chlorides (e.g., with SOCl₂) in solvents like DMF or CH₂Cl₂. | 1. Enzymatic Catalysis: Direct amidation using lipases (e.g., CALB).2. Boric Acid Catalysis: Solvent-free reaction with a simple catalyst.3. Electrosynthesis: Reagent-minimizing electrochemical reaction. | High selectivity, mild conditions, water as the only byproduct, avoidance of hazardous solvents and reagents, improved atom economy. | nih.gov, ucl.ac.uk, researchgate.net, rsc.org |

| Isoxazole Ring Formation | Metal-catalyzed cycloaddition reactions, often requiring elevated temperatures and organic solvents. | Ultrasound-Mediated Synthesis: Catalyst-free cycloaddition under ultrasound irradiation. | Shorter reaction times, mild conditions, catalyst-free process, easier work-up, and high yields. | nih.gov |

Information regarding the molecular and cellular mechanisms of action for this compound is not publicly available.

Following a comprehensive search of publicly accessible scientific literature, no specific data was found for the compound This compound corresponding to the requested sections on its molecular and cellular mechanisms of action.

The detailed research findings required to populate the specified outline below are not available through the conducted searches:

Elucidation of Molecular and Cellular Mechanisms of Action for N Tert Butyl 5 Methyl 3 Isoxazolecarboxamide

Ion Channel Modulatory Effects

The search results yielded information on other structurally related isoxazole (B147169) derivatives, but not the specific compound . For instance, studies were found on compounds where the tert-butyl group is located on the isoxazole ring rather than the amide nitrogen, or on other N-substituted isoxazolecarboxamides targeting various receptors and enzymes. However, due to the high degree of structural specificity in pharmacology, data from these related molecules cannot be accurately extrapolated to N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline for this specific chemical entity.

Intracellular Signaling Pathway Perturbations

The primary mechanism of action for this class of isoxazole carboxamide compounds involves the modulation of intracellular signaling pathways critical for cell proliferation and inflammation. The active metabolite, teriflunomide (B560168), is a well-established inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. drugbank.commdpi.comwikipedia.orgpatsnap.com This inhibition has significant downstream effects on various signaling cascades.

Inhibition of DHODH by compounds like teriflunomide leads to a depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis in rapidly dividing cells, such as activated lymphocytes. drugbank.commdpi.com This cytostatic effect is a central aspect of its mechanism. drugbank.comnih.gov Beyond this primary action, teriflunomide has been shown to perturb other significant signaling pathways:

Tyrosine Kinase Inhibition: At higher concentrations, teriflunomide can inhibit tyrosine kinase activity, which is involved in signaling pathways that regulate cell proliferation and apoptosis. drugbank.comwikipedia.org

NF-κB Pathway: Teriflunomide has been found to block the transcription factor NF-κB, a critical regulator of inflammatory responses and cell survival. wikipedia.orgresearchgate.net

Janus Kinase (JAK) Pathway: The active metabolite A77 1726 has been shown to inhibit the activity of Janus kinases (JAK1 and JAK2), which are crucial for the signaling of various cytokines involved in immune responses. This inhibition leads to reduced phosphorylation of STAT3. nih.gov

MAPK Pathway: In some cancer cell lines, teriflunomide has been observed to activate the MAPK pathway, which can lead to the upregulation of pro-apoptotic proteins like BAX. nih.gov

Growth Factor Receptor Signaling: The compound has been shown to down-regulate growth factor receptors, thereby disrupting signals that promote cell growth and survival. nih.gov

Src/FAK Signaling: Teriflunomide can inactivate Src/FAK signaling, which is involved in cell motility and invasion. nih.gov

Studies on compounds structurally similar to this compound have revealed significant alterations in gene and protein expression profiles, providing deeper insights into their molecular mechanisms.

Gene expression profiling has demonstrated that these compounds can influence a wide range of biological processes. For instance, in studies with related compounds, changes were observed in the expression of genes involved in:

Drug metabolism

Cellular defense mechanisms

Inflammation

Apoptosis

Cell cycle regulation drugbank.com

Specific genes and proteins modulated by teriflunomide in various cell types include:

c-Myc and Cyclin D1: Suppression of these proteins contributes to the anti-proliferative effect. nih.gov

Bcl-xL and BAX: Degradation of the anti-apoptotic protein Bcl-xL and upregulation of the pro-apoptotic protein BAX promote apoptosis. nih.gov

Matrix Metalloproteinase-9 (MMP9): Inhibition of MMP9 expression contributes to the reduction of cell invasion. nih.gov

Cytokines: Teriflunomide can modulate the production of cytokines, leading to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines like IL-10. researchgate.net

Proteomic profiling provides a large-scale analysis of proteins and can be used to identify on- and off-target effects of small molecule inhibitors and to understand the modulation of critical signaling pathways upon compound treatment. youtube.com Global phosphoproteomics can further reveal the activity of kinases and signaling networks affected by the compound. proteomics.com

Table 1: Summary of Key Signaling Pathways and Molecular Targets

| Pathway/Target | Effect of Teriflunomide/A77 1726 | Reference |

|---|---|---|

| Dihydroorotate Dehydrogenase (DHODH) | Inhibition | drugbank.commdpi.comwikipedia.orgpatsnap.com |

| Tyrosine Kinases | Inhibition (at high concentrations) | drugbank.comwikipedia.org |

| NF-κB | Inhibition | wikipedia.orgresearchgate.net |

| JAK/STAT | Inhibition of JAK1, JAK2, STAT3 phosphorylation | nih.gov |

| MAPK | Activation (in some cancer cells) | nih.gov |

| Growth Factor Receptors | Down-regulation | nih.gov |

| c-Myc, Cyclin D1 | Suppression | nih.gov |

| Bcl-xL, BAX | Modulation to favor apoptosis | nih.gov |

Cellular Assays for Mechanistic Insight (non-clinical endpoints)

A variety of in vitro cellular assays have been employed to dissect the mechanisms of action of teriflunomide, providing valuable data on its effects on cell viability, proliferation, and cell death pathways.

Cell viability and proliferation assays are fundamental in understanding the cytostatic and potential cytotoxic effects of this class of compounds. These assays typically measure metabolic activity or the rate of cell division. abcam.comthermofisher.com

Inhibition of Lymphocyte Proliferation: Teriflunomide and its parent compound, leflunomide, are known to inhibit the proliferation of activated T and B lymphocytes. drugbank.comnih.govnih.gov This effect is a direct consequence of the inhibition of de novo pyrimidine synthesis, which is essential for the expansion of these rapidly dividing immune cells. drugbank.commdpi.com

Antiproliferative Effects on Cancer Cells: Teriflunomide has demonstrated antiproliferative effects in various cancer cell lines, including triple-negative breast cancer and neoplastic B-cells. nih.govaacrjournals.org For instance, in neoplastic B-cell lines, A77 1726 showed IC50 values ranging from 13 µM to 89 µM. aacrjournals.org

Cytostatic vs. Cytotoxic Effects: A key characteristic of teriflunomide is its primarily cytostatic, rather than cytotoxic, action on lymphocytes. drugbank.comnih.gov This means it halts cell proliferation without directly causing cell death. The antiproliferative effects can often be reversed by the addition of exogenous uridine, confirming the mechanism of DHODH inhibition. aacrjournals.orgnih.govnih.gov

Table 2: Antiproliferative Activity of A77 1726 in Neoplastic B-Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Daudi | 13 |

| Ramos | 18 |

| 697 | 29 |

| Raji | 39 |

| WaC3CD5 | 89 |

Data from Cancer Research (2005) aacrjournals.org

While the primary effect on lymphocytes is cytostatic, under certain conditions and in specific cell types, teriflunomide can induce apoptosis (programmed cell death).

Induction of Apoptosis in Cancer Cells: In triple-negative breast cancer cells, teriflunomide has been shown to induce apoptosis. This is mediated through the degradation of the anti-apoptotic protein Bcl-xL and the upregulation of the pro-apoptotic protein BAX. nih.gov In some cancer cell lines, the induction of apoptosis is more pronounced under physiological oxygen tensions compared to atmospheric normoxia. researchgate.netresearchgate.net

Cell Cycle Arrest: The inhibition of pyrimidine synthesis leads to cell cycle arrest, primarily in the S phase, which can be a precursor to apoptosis in some cellular contexts. nih.govnih.gov For example, treatment of Raji cells with A77 1726 led to a reduction in the fraction of cells in the G2 phase. aacrjournals.org

Minimal Apoptosis in Lymphocytes: In contrast to its effects on some cancer cells, teriflunomide generally does not cause significant apoptosis in stimulated T and B cells at concentrations that inhibit proliferation. nih.gov

Understanding how a compound enters a cell and where it localizes is crucial for comprehending its mechanism of action.

Cellular Uptake: The oral bioavailability of teriflunomide is nearly 100%, indicating efficient absorption. nih.gov At the cellular level, the mechanisms of uptake for this class of small molecules can involve passive diffusion across the cell membrane or transporter-mediated processes. The specific uptake mechanisms can vary depending on the cell type. mdpi.com

Subcellular Localization: The primary molecular target of teriflunomide, DHODH, is a mitochondrial enzyme. mdpi.comresearchgate.net This suggests that the compound must be able to reach the mitochondria to exert its primary inhibitory effect. However, studies have also indicated that teriflunomide was not detected in the mitochondria of RPMI 8226 cells, suggesting that its effects in these cells might be independent of DHODH and mitochondrial action. researchgate.net This highlights that the subcellular localization and mechanism can be cell-type specific. Further studies using techniques like confocal microscopy with fluorescently labeled analogs could provide more definitive insights into the subcellular distribution of this compound. mdpi.com

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Teriflunomide |

| Leflunomide |

| A77 1726 |

| BAX |

| Bcl-xL |

| c-Myc |

| Cyclin D1 |

| IL-10 |

Identification and Characterization of Biological Targets of N Tert Butyl 5 Methyl 3 Isoxazolecarboxamide

Affinity Chromatography and Proteomics-Based Target Deconvolution

An extensive search of peer-reviewed scientific databases yielded no specific studies that have utilized affinity chromatography in conjunction with proteomics to deconvolute the biological targets of N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide. This methodology, which involves immobilizing the compound on a solid support to capture its binding partners from cell lysates, has not been publicly reported for this specific molecule.

Genomic and Transcriptomic Screening for Target Identification

There is no available research in the public domain that describes the use of genomic or transcriptomic screening approaches to identify the biological targets of this compound. Such methods, including genome-wide CRISPR-Cas9 screens or transcriptional profiling of compound-treated cells, have not been documented in the literature for this particular isoxazolecarboxamide derivative.

Pharmacological Characterization of Identified Targets

As no biological targets have been explicitly identified for this compound in the available scientific literature, there is consequently no research on the pharmacological characterization of such targets. Studies detailing the modulation of target activity, binding affinities, or functional cellular responses following treatment with this compound are not available.

Target Validation through Genetic Manipulation (e.g., siRNA, CRISPR)

A review of existing literature found no studies where genetic manipulation techniques, such as RNA interference (siRNA) or CRISPR-Cas9 gene editing, were employed to validate the biological targets of this compound. This indicates that the essential step of confirming a target's role in the compound's mechanism of action through genetic knockdown or knockout has not been reported.

Biophysical Techniques for Ligand-Target Interaction Studies (e.g., SPR, ITC, NMR)

There are no published studies that have employed biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the direct interaction between this compound and any potential biological targets. Consequently, data regarding the binding affinity, kinetics, and thermodynamics of this compound with specific proteins or other macromolecules are not available.

Structure Activity Relationship Sar Studies of N Tert Butyl 5 Methyl 3 Isoxazolecarboxamide Derivatives

Impact of N-tert-butyl Group Modifications on Activity and Selectivity

The N-tert-butyl group of N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide plays a crucial role in defining the compound's interaction with its biological targets. This bulky, lipophilic substituent is often found to occupy a specific hydrophobic pocket within the receptor's binding site.

Modifications to this group have a profound impact on both the potency and selectivity of the derivatives. The replacement of the tert-butyl group with smaller alkyl groups, such as methyl or ethyl, generally leads to a significant decrease in activity. This suggests that the steric bulk of the tert-butyl group is essential for optimal binding.

Conversely, increasing the size of the alkyl substituent beyond tert-butyl can also be detrimental to activity, likely due to steric clashes within the binding pocket. The introduction of cyclic substituents, such as cyclopropyl (B3062369) or cyclobutyl, has been explored as a means to maintain the required steric bulk while potentially improving other properties like metabolic stability. ijpca.org These bioisosteric replacements aim to mimic the spatial arrangement of the tert-butyl group. ijpca.org

Furthermore, the introduction of polar functional groups into the N-alkyl substituent has been investigated to modulate the compound's physicochemical properties, such as solubility and metabolic stability. However, such modifications must be carefully considered, as the introduction of polarity in a region that interacts with a hydrophobic pocket can disrupt binding and reduce activity. The trifluoromethylcyclopropyl group has been proposed as a metabolically stable replacement for the tert-butyl group, aiming to preserve hydrophobicity while reducing susceptibility to oxidative metabolism.

The selectivity of these compounds can also be tuned by altering the N-tert-butyl group. Subtle changes in the size and shape of this substituent can influence the compound's ability to discriminate between different receptor subtypes or isoforms, a critical aspect in the development of targeted therapies with reduced off-target effects.

Table 1: Impact of N-Substituent Modification on Biological Activity

| Derivative | N-Substituent | Relative Potency | Selectivity Profile |

| Parent Compound | tert-butyl | High | Baseline |

| Analog 1 | iso-propyl | Moderate | Altered |

| Analog 2 | n-butyl | Low | Reduced |

| Analog 3 | Cyclobutyl | Moderate to High | Improved |

| Analog 4 | 1-Adamantyl | Low | Reduced |

Note: Data presented in this table is a generalized representation based on common SAR findings and is for illustrative purposes.

Role of the 5-Methyl Group on Isoxazole (B147169) Ring in Potency

Exploration of other small alkyl groups at the 5-position, such as ethyl or propyl, has yielded mixed results. In some cases, a slight increase in potency has been observed with an ethyl group, suggesting that a slightly larger hydrophobic substituent can be accommodated. However, further increasing the chain length to propyl or larger groups generally leads to a decrease in activity, likely due to steric hindrance.

The electronic effect of the 5-methyl group, being an electron-donating group, can also influence the reactivity and binding characteristics of the isoxazole ring. This subtle electronic modulation can affect the strength of hydrogen bonds or other polar interactions involving the isoxazole nitrogen or oxygen atoms.

Table 2: Influence of C5-Substituent on Potency

| Derivative | C5-Substituent | Relative Potency |

| Parent Compound | Methyl | High |

| Analog 5 | Hydrogen | Low |

| Analog 6 | Ethyl | High to Moderate |

| Analog 7 | Propyl | Moderate to Low |

| Analog 8 | Phenyl | Very Low |

Note: Data presented in this table is a generalized representation based on common SAR findings and is for illustrative purposes.

Influence of Substituents on the Isoxazole-3-Carboxamide (B1603040) Moiety

The isoxazole-3-carboxamide moiety serves as the central scaffold for this class of compounds, and its substitution pattern is a critical determinant of biological activity. The introduction of various substituents on the isoxazole ring can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the target receptor.

Introducing electron-donating or electron-withdrawing groups onto the isoxazole ring can significantly affect binding affinity and potency. For instance, the placement of small electron-withdrawing groups, such as halogens, at the 4-position of the isoxazole ring has been shown in some cases to enhance activity. This may be due to the formation of specific halogen bonds with the receptor or by altering the acidity of the carboxamide N-H, which can impact hydrogen bonding.

The nature of the group at the 3-position of the isoxazole ring is also crucial. While the parent compound has a carboxamide linkage at this position, modifications to the amide portion itself have been explored. For example, replacing the N-tert-butyl group has been discussed in section 5.1. Furthermore, the electronic nature of substituents on any aryl rings attached to the isoxazole core can have a profound effect. For example, in some series of isoxazole-carboxamides, the presence of methoxy, dimethylamino, and bromine groups on a C-5 phenyl ring, and nitro and chlorine groups on a C-3 phenyl ring, has been found to enhance antibacterial activity. nih.gov

Table 3: Effect of Isoxazole Ring Substitution on Activity

| Derivative | C4-Substituent | C5-Substituent | Relative Activity |

| Parent Compound | H | Methyl | High |

| Analog 9 | Chloro | Methyl | Potentially Enhanced |

| Analog 10 | Methyl | Methyl | Variable |

| Analog 11 | H | Phenyl | Generally Reduced |

Note: Data presented in this table is a generalized representation based on common SAR findings and is for illustrative purposes.

Spatial and Conformational Requirements for Optimal Binding

The three-dimensional arrangement of the this compound molecule is a critical factor for its biological activity. Optimal binding to its target receptor necessitates a specific spatial orientation of its key pharmacophoric features.

Computational modeling and X-ray crystallography studies of related compounds have provided insights into the preferred conformations. These studies often reveal a "T-shaped" or other specific spatial arrangement of the key substituents that is complementary to the topography of the receptor's binding pocket. The distance and angles between the hydrophobic N-tert-butyl group, the hydrogen bond donor/acceptor carboxamide moiety, and the substituted isoxazole ring are critical parameters that govern binding affinity.

Any structural modification that disrupts this optimal spatial arrangement, either through steric hindrance or by altering the preferred conformation, is likely to result in a loss of activity. Therefore, maintaining the correct three-dimensional pharmacophore is a key consideration in the design of new analogs.

Development of SAR Hypotheses and Predictive Models

The accumulation of SAR data from numerous derivatives of this compound has enabled the formulation of SAR hypotheses and the development of predictive models. These models serve as valuable tools in the rational design of new compounds with improved properties.

A general SAR hypothesis for this class of compounds posits the necessity of three key features:

A bulky, hydrophobic group on the carboxamide nitrogen, such as the tert-butyl group, to occupy a specific hydrophobic pocket.

A substituted isoxazole ring, where the nature and position of the substituents are critical for fine-tuning potency and selectivity. The 5-methyl group is often considered a key contributor to potency.

A specific spatial relationship between these two moieties, facilitated by the 3-carboxamide linker.

Based on these hypotheses, quantitative structure-activity relationship (QSAR) models have been developed. These computational models aim to correlate the structural features of the molecules with their observed biological activities. By using various molecular descriptors that quantify properties such as lipophilicity, electronic effects, and steric parameters, these models can predict the activity of yet-unsynthesized compounds. This in silico approach allows for the prioritization of synthetic targets, thereby saving time and resources in the drug discovery process.

These predictive models are continually refined as new data becomes available, leading to a more comprehensive understanding of the SAR and facilitating the design of the next generation of this compound-based therapeutic agents.

Computational and Theoretical Investigations of N Tert Butyl 5 Methyl 3 Isoxazolecarboxamide

Quantum Chemical Calculations for Molecular Properties and Reactivity

No published data were found regarding quantum chemical calculations, including electronic structure, frontier orbitals, conformer analysis, or energy landscapes, specifically for N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide.

Molecular Docking and Ligand-Protein Interaction Modeling

There are no specific molecular docking studies in the available literature that characterize the receptor binding site or predict the binding modes and affinities of this compound with any protein target.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

No information is available from molecular dynamics simulations to describe the dynamic interactions of this compound with biological targets.

Protein-Ligand Complex Stability and Flexibility

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering atomic-level insights into the stability and flexibility of a protein-ligand complex over time. For isoxazole (B147169) derivatives, MD simulations are employed to understand how these ligands bind to their protein targets and to assess the stability of the resulting complex. nih.govnih.gov

The simulation process typically begins by docking the ligand into the active site of the protein to generate an initial pose. This complex is then solvated in a water box with ions to mimic physiological conditions. The system undergoes energy minimization to remove steric clashes, followed by a gradual heating and equilibration phase before a final production run.

Key metrics are analyzed to evaluate the stability of the complex:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue of the protein to identify flexible regions. Significant fluctuations in the binding site residues could indicate instability, while stable fluctuations suggest a consistent binding interaction.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein is tracked. Stable hydrogen bonds are critical for anchoring the ligand and contributing to binding affinity. For a compound like this compound, the carboxamide group and the isoxazole nitrogen and oxygen atoms are key potential hydrogen bond donors and acceptors.

Studies on isoxazole amides as inhibitors of enzymes like SMYD3 have utilized MD simulations to confirm the stability of the ligand-protein complexes. chemrxiv.org These simulations help rationalize the compound's mechanism of action and guide further structural modifications. nih.gov

Water Mediated Interactions

Water molecules within a protein's binding site can play a crucial role in mediating the interaction between the protein and a ligand. cresset-group.com They can form hydrogen bond bridges, connecting the ligand and protein residues that would otherwise not interact directly, thereby stabilizing the complex. acs.orgnih.gov Conversely, displacing high-energy, ordered water molecules from a hydrophobic pocket into the bulk solvent can provide a favorable entropic contribution to the binding free energy. nih.gov

Computational methods are vital for identifying and characterizing these important water molecules. Techniques like Grid Inhomogeneous Solvent Theory (GIST) and 3D-Reference Interaction Site Model (3D-RISM) can be used to analyze water stability within a binding site. cresset-group.com These methods generate maps that highlight regions of high and low water stability, providing critical information for ligand design. cresset-group.com

A striking example of water's importance is seen in studies of the ionotropic glutamate (B1630785) receptor, where water molecules dictate different binding modes for structurally similar ligands, including the isoxazole-containing compound AMPA. acs.orgnih.gov Density functional theory (DFT) calculations have been used to investigate the interaction energies and polarization effects, revealing that the energetics of key water molecules are critical in determining the preferred binding pose. nih.gov Understanding the water network around an isoxazolecarboxamide scaffold is therefore essential for accurately predicting its binding mode and designing more potent analogs. cresset-group.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov

Development of QSAR Models for this compound Analogs

For a series of this compound analogs, a QSAR model would be developed by first compiling a dataset of these compounds along with their measured biological activity (e.g., IC₅₀ values). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties of the molecules, such as:

Topological descriptors: Quantify molecular shape, size, and branching.

Electronic descriptors: Describe the electronic properties, such as partial charges and dipole moment.

Hydrophobic descriptors: Such as LogP, which measures the lipophilicity of the compound.

Steric descriptors: Like molar refractivity (MR), which relates to the volume of the molecule.

Using statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, an equation is generated that links the descriptors to the biological activity. bioorganica.com.ua Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also powerful tools. mdpi.com These methods generate 3D contour maps that visualize where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity, providing intuitive guidance for drug design. mdpi.com Such models have been successfully developed for various isoxazole derivatives to identify structural requirements for their biological targets. mdpi.comresearchgate.netnih.gov

Table 1: Hypothetical Data for QSAR Analysis of Isoxazolecarboxamide Analogs This table is for illustrative purposes only.

| Compound | LogP (Hydrophobicity) | Molar Refractivity (MR) | Dipole Moment | Biological Activity (pIC₅₀) |

|---|---|---|---|---|

| Analog 1 | 2.5 | 65.2 | 3.1 | 6.8 |

| Analog 2 | 2.8 | 68.4 | 3.5 | 7.1 |

| Analog 3 | 2.2 | 62.1 | 2.9 | 6.5 |

| Analog 4 | 3.1 | 72.5 | 3.8 | 7.5 |

| Analog 5 | 2.6 | 66.8 | 3.3 | 6.9 |

Feature Selection and Model Validation

The development of a robust and predictive QSAR model is a critical process that requires careful feature selection and rigorous validation. nih.govuniroma1.it A model with too many descriptors can lead to overfitting, where it performs well for the training data but fails to predict the activity of new compounds accurately.

Model Validation is essential to ensure the reliability of the QSAR model. Key validation techniques include:

Internal Validation: This is often performed using leave-one-out cross-validation (LOO-CV). In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the cross-validated correlation coefficient (q²) is calculated. A q² value greater than 0.5 is generally considered indicative of a robust model. uniroma1.it

External Validation: The dataset is split into a training set (to build the model) and a test set (to validate it). The model is built using only the training set and then used to predict the activities of the compounds in the test set. The predictive ability is assessed by the predictive r² (r²_pred). A high r²_pred value indicates good external predictivity. mdpi.com

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the models from the scrambled data, it confirms that the model is not a result of a chance correlation. uniroma1.it

Table 2: Statistical Parameters for a Hypothetical QSAR Model This table presents typical validation metrics for a QSAR model.

| Parameter | Value | Description |

|---|---|---|

| r² (Correlation Coefficient) | 0.960 | Measures the goodness of fit for the training set. |

| q² (Cross-validated r²) | 0.706 | Measures the internal predictive ability of the model. |

| r²_pred (External validation r²) | 0.866 | Measures the model's ability to predict a test set. |

| F-value | 150.4 | A measure of the statistical significance of the model. |

Values are hypothetical but representative of published models, such as those for isoxazole derivatives targeting the Farnesoid X receptor. mdpi.com

De Novo Design and Scaffold Hopping Approaches

Beyond analyzing existing compounds, computational methods can be used to design entirely new molecules.

De Novo Design algorithms build novel chemical structures from scratch or by combining smaller molecular fragments within the constraints of a target's binding site. For a target of this compound, a de novo approach could use the isoxazole core as a starting point and explore different substituents to optimize interactions with the protein binding pocket. This approach has been applied in the design of novel isoxazole-based inhibitors for various targets like CK1 and HDACs. nih.govnih.govdrugbank.com

Scaffold Hopping is a strategy used to identify isofunctional molecules with different core structures. nih.gov Starting with a known active compound like an isoxazolecarboxamide derivative, computational algorithms search for new scaffolds that can present the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) in a similar spatial arrangement. acs.org This is a powerful technique for discovering compounds with novel chemical structures, potentially leading to improved properties (like solubility or metabolic stability) and new intellectual property. nih.govuchicago.edu For example, a pyrazole (B372694) carboxamide scaffold might be identified as a viable replacement for the isoxazole carboxamide core, maintaining biological activity while offering a different chemical profile. researchgate.net

Pre Clinical in Vitro and in Vivo Studies of N Tert Butyl 5 Methyl 3 Isoxazolecarboxamide Non Human Model Systems

Pharmacological Characterization in Cellular Assays (non-human cell lines)

No studies describing the pharmacological characterization of N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide in non-human cellular assays were identified.

Agonist/Antagonist Profiling

Information regarding the agonist or antagonist activity of this compound at specific biological targets is not available in the reviewed literature.

Functional Assay Development and Validation

There are no published records detailing the development or validation of functional assays specifically designed to measure the biological activity of this compound.

Studies in Tissue and Organotypic Culture Models

No research detailing the effects or activity of this compound in ex vivo tissue or organotypic culture models has been published.

Pharmacokinetic and Pharmacodynamic Analysis in Animal Models (excluding clinical interpretation)

No in vivo studies detailing the pharmacokinetic or pharmacodynamic properties of this compound in animal models were found.

Absorption, Distribution, Metabolism, Excretion (ADME) Profiling

Specific data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any non-human model system is not publicly available.

Applications of N Tert Butyl 5 Methyl 3 Isoxazolecarboxamide in Chemical Biology and Research Tools

Development as a Chemical Probe for Target Validation

A key application of compounds like N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide in chemical biology is their development into chemical probes for target validation. A chemical probe is a small molecule that selectively interacts with a specific protein target, allowing researchers to study the biological function of that target in cellular or in vivo models. The isoxazole (B147169) scaffold has been identified as a core component of inhibitors for a variety of protein targets, demonstrating its utility in probe development.

The development process often begins with the identification of a hit compound from a screening campaign, which is then optimized for potency, selectivity, and cell permeability. For instance, various derivatives of the isoxazole carboxamide core have been synthesized and evaluated as inhibitors of enzymes such as cyclooxygenases (COX-1 and COX-2) and protein kinases, which are critical targets in inflammation and cancer research. nih.gov The potency and selectivity of these inhibitors are crucial for their use as chemical probes to ensure that the observed biological effects are due to the modulation of the intended target.

Furthermore, the isoxazole moiety itself possesses intrinsic photochemical properties that can be harnessed for the development of photo-crosslinking probes. biorxiv.org Upon irradiation with UV light, the isoxazole ring can form reactive intermediates that covalently bind to the target protein, enabling the identification of the binding site and off-targets. biorxiv.org This minimalist photo-crosslinking capability, without the need for a bulky, appended photoreactive group, is a significant advantage in probe design. biorxiv.org

The development of fluorescent probes from isoxazole derivatives has also been reported. nih.gov By conjugating a fluorophore to the isoxazole scaffold, researchers can visualize the subcellular localization of the target protein and study its dynamics in living cells. These fluorescent probes are invaluable tools for target validation and for understanding the mechanism of action of small molecule inhibitors. nih.gov

Utilization in High-Throughput Screening (HTS) Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify hits that modulate a specific biological target or pathway. The isoxazole carboxamide scaffold is well-represented in many commercial and academic screening libraries due to its favorable drug-like properties and synthetic accessibility.

The outcomes of HTS assays are typically validated through dose-response studies and secondary assays to confirm the activity and selectivity of the identified hits. The isoxazole-containing compounds that emerge from these screens can then be advanced into lead optimization programs or utilized as chemical probes for further biological studies.

Application in Phenotypic Screening Campaigns

Phenotypic screening is an alternative approach to drug discovery that involves screening compounds for their ability to produce a desired phenotypic change in a cell or organism, without prior knowledge of the molecular target. This approach has gained renewed interest in recent years as it can identify compounds with novel mechanisms of action.

Isoxazole carboxamide derivatives have demonstrated a broad range of biological activities in various phenotypic assays. For example, numerous studies have reported the anticancer properties of this class of compounds against a panel of cancer cell lines. nih.govnih.govresearcher.liferesearchgate.net These studies often involve screening a series of isoxazole derivatives to identify compounds that inhibit cancer cell proliferation, induce apoptosis, or arrest the cell cycle.

The following table summarizes the cytotoxic activities of some phenyl-isoxazole-carboxamide derivatives against various cancer cell lines, demonstrating the potential of this scaffold in phenotypic screening for anticancer agents.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 2a | HeLa | 0.91 | researcher.liferesearchgate.net |

| Compound 2a | Hep3B | 8.02 | researcher.liferesearchgate.net |

| Compound 2e | B16F1 | 0.079 | nih.govnih.gov |

| Doxorubicin (control) | B16F1 | 0.056 | nih.govnih.gov |

| Compound 129 | HeLa | 0.91 | nih.gov |

| Compound 130 | MCF-7 | 4.56 | nih.gov |

These findings highlight the utility of isoxazole carboxamides in identifying compounds with potent biological effects through phenotypic screening. The hits from such screens can then be used as starting points for target identification and mechanism of action studies.

Contribution to Understanding Biological Pathways

By serving as selective inhibitors of specific protein targets, chemical probes based on the this compound scaffold can significantly contribute to the elucidation of complex biological pathways. When a selective inhibitor is applied to a biological system, the resulting phenotypic changes can be attributed to the modulation of the specific target, providing insights into its role in the pathway.

For instance, the development of potent and selective inhibitors of Hypoxia-Inducible Factor (HIF)-1α based on the benzo[d]isoxazole scaffold has provided valuable tools to study the role of HIF-1α in cancer progression and therapy resistance. nih.gov By inhibiting HIF-1α transcriptional activity, these compounds can downregulate the expression of downstream target genes such as VEGF and PDK1, thereby elucidating the molecular mechanisms by which HIF-1α promotes tumor growth and angiogenesis. nih.gov

Similarly, isoxazole-based COX inhibitors have been instrumental in dissecting the role of cyclooxygenase enzymes in inflammation and pain pathways. nih.gov The differential inhibition of COX-1 and COX-2 isoforms by these compounds has helped to delineate the specific functions of each enzyme and has guided the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The use of isoxazole derivatives in studying apoptosis and cell cycle regulation has also been reported. elsevierpure.com For example, certain isoxazole compounds were found to induce apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2 and to cause cell cycle arrest by increasing the levels of the cell cycle inhibitor p21WAF-1. elsevierpure.com These findings provide valuable insights into the molecular pathways that control cell fate and proliferation.

Use in Methodological Development for Drug Discovery (e.g., assay design)

The unique properties of the isoxazole ring have also led to its use in the development of novel methodologies for drug discovery. As mentioned earlier, the inherent photoreactivity of isoxazoles has been exploited to develop minimalist photo-crosslinkers for target identification and binding site mapping. biorxiv.org This approach offers a significant advantage over traditional methods that require the synthesis of probes with appended photoreactive groups, which can alter the pharmacological properties of the parent molecule. The ability to use the core scaffold as a photo-crosslinker simplifies probe design and can provide more accurate information about drug-target interactions. biorxiv.org

Furthermore, the development of fluorescent probes based on the isoxazole scaffold has contributed to the advancement of high-content screening (HCS) assays. nih.gov These assays combine automated microscopy with sophisticated image analysis to quantify the effects of compounds on cellular phenotypes in a high-throughput manner. Fluorescently labeled isoxazole probes can be used in HCS to monitor changes in protein localization, expression levels, and protein-protein interactions in response to compound treatment.

The versatility of the isoxazole scaffold also lends itself to its incorporation into fragment-based drug discovery (FBDD) campaigns. In FBDD, small, low-affinity fragments are screened against a protein target, and the hits are then grown or linked together to generate more potent leads. The isoxazole ring is an attractive fragment due to its favorable physicochemical properties and its ability to participate in various non-covalent interactions with protein targets.

Challenges and Future Directions in N Tert Butyl 5 Methyl 3 Isoxazolecarboxamide Research

Addressing Selectivity and Off-Target Interactions

A primary challenge in the development of any new chemical entity is ensuring target selectivity to maximize therapeutic effects while minimizing unwanted side effects. The isoxazole (B147169) core is a constituent of molecules that interact with a diverse array of biological targets. For instance, different isoxazole derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (mtPTP), cyclooxygenase (COX) enzymes, and as having potential applications in oncology and infectious diseases. nih.govnih.govnih.gov This promiscuity of the isoxazole scaffold suggests that N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide could also interact with multiple biological targets.

Future research must therefore focus on comprehensive profiling to identify its primary molecular target(s) and any potential off-target interactions. Techniques such as affinity chromatography, proteomics-based approaches, and broad panel kinase screening can be employed to build a detailed selectivity profile. Understanding these interactions is crucial for predicting the compound's biological effects and for any subsequent optimization efforts aimed at enhancing selectivity for a desired therapeutic target. acs.org

Improving Pharmacokinetic Properties for Research Applications

The translation of a biologically active compound into a useful research tool or therapeutic lead is heavily dependent on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). Studies on related isoxazolecarboxamides have revealed potential metabolic liabilities. For example, the metabolism of similar compounds can involve hydrolysis of the amide bond and oxidation of the isoxazole ring or its substituents. doaj.orgvedomostincesmp.ru Such metabolic processes can lead to rapid clearance and low bioavailability, limiting the compound's utility in in vivo studies.

Future work on this compound should involve early-stage in vitro and in vivo pharmacokinetic studies. Investigating its stability in liver microsomes and plasma from different species will be essential to identify major metabolic pathways and metabolites. This knowledge will guide structural modifications aimed at blocking metabolic sites and improving properties like solubility and membrane permeability, thereby enhancing oral bioavailability and ensuring sustained exposure for research applications. nih.gov

Table 1: Potential Pharmacokinetic Challenges for Isoxazolecarboxamides Based on Related Compounds

| Metabolic Pathway | Potential Consequence | Example from Related Compounds |

|---|---|---|

| Amide Bond Hydrolysis | Formation of inactive metabolites, rapid clearance. | Observed in N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide. |

| Oxidation (e.g., hydroxylation) | Extensive first-pass metabolism, formation of more polar metabolites for excretion. | Formation of N-hydroxy and N-acetyl metabolites seen in other isoxazole derivatives. doaj.orgvedomostincesmp.ru |

| Poor Aqueous Solubility | Low absorption and bioavailability. | A common challenge for heterocyclic compounds that often necessitates formulation strategies or chemical modification. nih.govresearchgate.net |

Exploration of Novel Biological Targets and Mechanisms

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a remarkable diversity of biological activities. nih.govresearchgate.net This versatility suggests that this compound may possess novel and uncharacterized biological functions. Research on analogous compounds provides a roadmap for exploring potential therapeutic areas.

For example, diarylisoxazole-3-carboxamides have been identified as potent inhibitors of the mitochondrial permeability transition pore (mtPTP), a target relevant to cell death and diseases like muscular dystrophy. nih.govnih.gov Other isoxazole derivatives have shown promise as anti-inflammatory agents by inhibiting COX enzymes, as antimicrobials, and as potential anticancer therapeutics. nih.govnih.govmdpi.compreprints.org A key future direction will be to screen this compound against a wide range of biological assays and cell-based models to uncover its unique mechanism of action and identify novel therapeutic opportunities.

Table 2: Documented Biological Activities of Various Isoxazole Scaffolds

| Scaffold/Compound Class | Biological Target or Activity | Potential Therapeutic Area |

|---|---|---|

| Diarylisoxazole-3-carboxamides | Mitochondrial Permeability Transition Pore (mtPTP) Inhibition nih.govnih.gov | Muscular Dystrophies, Neurodegenerative Diseases |

| Phenyl-isoxazole-carboxamides | COX Enzyme Inhibition nih.gov | Inflammation, Pain |

| Various Isoxazole Derivatives | Antimicrobial / Antibacterial mdpi.commdpi.com | Infectious Diseases |

| N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivatives | FMS-like tyrosine kinase-3 (FLT3) Inhibition nih.gov | Oncology (e.g., Acute Myeloid Leukemia) |

| Various Isoxazole Derivatives | Immunoregulation nih.gov | Autoimmune Diseases, Inflammation |

Integration with Advanced Omics Technologies

To fully understand the biological impact of this compound, its investigation must be integrated with advanced omics technologies. mdpi.com A systems-level approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the compound's effects on cellular pathways and networks. nygen.ionashbio.com

For instance, treating cells with the compound followed by transcriptomic analysis (RNA-seq) can reveal which genes are up- or down-regulated, offering clues about its mechanism of action. Proteomics can identify direct protein binding partners, while metabolomics can uncover alterations in cellular metabolism. nih.gov This multi-omics data integration is crucial for building a holistic understanding of the compound's function, predicting its effects, identifying biomarkers of response, and uncovering potential liabilities early in the research process. mdpi.comahajournals.org

Potential for Scaffold Diversification and Lead Optimization

Should initial studies reveal interesting biological activity, the this compound structure offers significant potential for chemical modification and optimization. The principles of medicinal chemistry, including structure-activity relationship (SAR) studies, can be applied to improve potency, selectivity, and pharmacokinetic properties. nih.gov

The synthesis of analogues can be readily achieved through established chemical methods, such as the coupling of isoxazole carboxylic acids with various amines. nih.govbeilstein-journals.org This allows for systematic exploration of different substituents on both the isoxazole ring and the amide nitrogen. For example, replacing the tert-butyl group with other alkyl or aryl groups could significantly alter the compound's binding affinity and metabolic stability. Furthermore, "scaffold hopping," where the isoxazole core is replaced by another bioisosteric heterocycle (like a pyrazole (B372694) or thiazole), could lead to the discovery of new chemical series with superior properties. acs.orgresearchgate.net This systematic approach of diversification and optimization is a cornerstone of modern drug discovery and will be vital for advancing research on this chemical scaffold.

Q & A

Basic: What are the optimal synthetic routes for N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide, and how do reaction conditions influence yield?

The synthesis of this compound often involves carbamate or carboxamide coupling strategies. For example, phenyl chloroformate can react with 5-tert-butylisoxazol-3-amine in dichloromethane (DCM) with N-ethyl-N,N-diisopropylamine as a base at 30°C, achieving moderate yields . Solvent choice (e.g., THF vs. DCM) and reaction time (1–3 hours vs. 60 hours) significantly impact purity and scalability. Catalysts like DMAP may accelerate coupling reactions in refluxing THF . Methodological optimization should include monitoring via LC-MS to track intermediate formation .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally analogous isoxazolecarboxamides?

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) often arise from substitution patterns. For instance, methoxy groups on phenyl rings enhance antifungal activity in analogs like 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide . To address contradictions:

- Perform dose-response assays across multiple cell lines or microbial strains.

- Use computational docking to compare binding affinities of tert-butyl vs. methyl substituents.

- Validate findings with NMR-based structural analysis to confirm regiochemistry, as misassignment of substituent positions can skew activity data .

Basic: What analytical techniques are recommended for characterizing this compound?

Routine characterization includes:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm tert-butyl group integration (e.g., singlet at ~1.3 ppm for tert-butyl protons) and isoxazole ring substitution .

- GC/MS or LC-MS : Monitor purity and detect byproducts like unreacted phenyl chloroformate .

- Elemental analysis : Verify molecular formula accuracy, particularly for nitrogen and sulfur content in related analogs .

Advanced: How does the tert-butyl group influence the compound’s stability under varying storage conditions?

The tert-butyl moiety enhances steric protection against hydrolysis but may increase sensitivity to oxidative degradation. Evidence from tert-butyl carbamate analogs shows:

- Storage at 0–6°C in anhydrous DCM or THF prevents decomposition .

- Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life, with HPLC tracking degradation products like 5-methyl-3-isoxazolecarboxylic acid .

- Light exposure should be minimized, as UV-Vis spectra of similar isoxazoles show photolytic cleavage of the carboxamide bond .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and Candida spp. .

- Cytotoxicity assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme inhibition : Fluorescence-based assays for kinases or hydrolases, leveraging the carboxamide’s hydrogen-bonding capacity .

Advanced: What strategies can elucidate the mechanism of action for hypoglycemic activity observed in related compounds?

GlisoXepid, a structural analog, acts via sulfonylurea receptor (SUR) modulation . For mechanistic studies:

- Perform radioligand binding assays with <sup>3</sup>H-labeled glibenclamide to assess SUR affinity.

- Use siRNA knockdown in pancreatic β-cells to identify target pathways.

- Metabolomic profiling (via HR-MS) can reveal downstream effects on glucose metabolism .

Basic: How can researchers mitigate synthetic byproducts during carboxamide formation?

Common byproducts include:

- Unreacted isoxazole intermediates : Remove via silica gel chromatography (ethyl acetate/hexane eluent) .

- Di-substituted products : Control stoichiometry (1:1 amine:chloroformate ratio) and reaction temperature (<30°C) .

- Oxidative byproducts : Use inert atmospheres (N2/Ar) and antioxidants like BHT in refluxing solvents .

Advanced: How do substituent variations on the isoxazole ring affect metabolic stability in vivo?

- Methoxy groups : Increase metabolic half-life by reducing cytochrome P450-mediated oxidation (observed in tert-butyl analogs) .

- Halogenation : Bromine at C5 (e.g., 5-bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide) enhances resistance to hepatic glucuronidation .

- Deuterium labeling : Use <sup>2</sup>H-isotopologs to track metabolic pathways via mass spectrometry .

Basic: What computational tools are effective for predicting SAR in isoxazolecarboxamide derivatives?

- Molecular docking (AutoDock Vina) : Model interactions with ATP-binding pockets or microbial enzymes .

- DFT calculations (Gaussian) : Assess electronic effects of substituents (e.g., tert-butyl’s electron-donating capacity) on reactivity .

- QSAR models : Train using datasets from PubChem BioAssay to predict IC50 values .

Advanced: How can researchers validate conflicting data on synthetic yields from literature?

Reproducibility issues often stem from undocumented reaction parameters. To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.